molecular formula C15H17ClN2O B3032436 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole CAS No. 1785761-02-5

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole

Cat. No. B3032436
M. Wt: 276.76
InChI Key: LJSQCUJIFSBJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorobenzyl)-2-(piperidin-2-yl)oxazole (CBP) is an organic compound that has been studied extensively as a potential therapeutic agent. CBP has been found to possess a variety of pharmacological activities and is being investigated for its potential use in the treatment of various diseases and disorders.

Scientific Research Applications

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole has been studied extensively for its potential therapeutic applications. In particular, it has been investigated for its ability to modulate the activity of various proteins and enzymes, including the enzyme tyrosine phosphatase, which is involved in cell signaling pathways. Additionally, 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

Mechanism Of Action

The exact mechanism of action of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole is not yet fully understood. However, it is believed that its pharmacological activity is due to its ability to bind to and modulate the activity of various proteins and enzymes. Specifically, it has been found to inhibit the activity of tyrosine phosphatase, which is involved in cell signaling pathways. Additionally, 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole has been found to interact with other proteins and enzymes, such as protein kinases and G-protein coupled receptors.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole are still being investigated. However, it has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects. Additionally, it has been found to possess neuroprotective and cardioprotective effects.

Advantages And Limitations For Lab Experiments

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. Additionally, it can be stored at room temperature for extended periods of time without significant degradation. However, it is important to note that 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole is a relatively new compound and its precise biochemical and physiological effects are still being investigated. As such, it is important to exercise caution when using 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole in laboratory experiments.

Future Directions

Given the potential therapeutic applications of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole, there are numerous possible future directions for research. These include further investigation of its mechanism of action, as well as its ability to modulate the activity of various proteins and enzymes. Additionally, further research is needed to investigate the potential therapeutic applications of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole, such as its ability to treat cancer, diabetes, and other diseases. Additionally, research is needed to investigate the safety and efficacy of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole for use in humans. Finally, research is needed to investigate the potential for 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole to interact with other drugs and medications.

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-12-5-3-4-11(8-12)9-13-10-18-15(19-13)14-6-1-2-7-17-14/h3-5,8,10,14,17H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSQCUJIFSBJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209811
Record name Piperidine, 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole

CAS RN

1785761-02-5
Record name Piperidine, 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785761-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
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5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
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5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
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